BC-LI-0186

mTORC1 Leucyl-tRNA Synthetase Protein-Protein Interaction Inhibitor

BC-LI-0186 (4-(4-isopropyl-2,3-dimethyl-5-oxo-2,5-dihydro-1H-pyrazol-1-yl)-N-(2-phenoxyethyl)benzenesulfonamide) is a small-molecule inhibitor that selectively disrupts the protein-protein interaction between leucyl-tRNA synthetase (LRS) and the RagD GTPase. Unlike catalytic LRS inhibitors or direct mTOR kinase inhibitors, BC-LI-0186 specifically targets the non-canonical, leucine-sensing function of LRS that activates the mTORC1 signaling complex.

Molecular Formula C22H27N3O4S
Molecular Weight 429.5 g/mol
CAS No. 695207-56-8
Cat. No. B2781158
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBC-LI-0186
CAS695207-56-8
Molecular FormulaC22H27N3O4S
Molecular Weight429.5 g/mol
Structural Identifiers
SMILESCC1=C(C(=O)N(N1C)C2=CC=C(C=C2)S(=O)(=O)NCCOC3=CC=CC=C3)C(C)C
InChIInChI=1S/C22H27N3O4S/c1-16(2)21-17(3)24(4)25(22(21)26)18-10-12-20(13-11-18)30(27,28)23-14-15-29-19-8-6-5-7-9-19/h5-13,16,23H,14-15H2,1-4H3
InChIKeySQYWMHPZMHDCHP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

BC-LI-0186 (CAS 695207-56-8) – A Selective LRS-RagD Interaction Inhibitor for mTORC1 Pathway Research


BC-LI-0186 (4-(4-isopropyl-2,3-dimethyl-5-oxo-2,5-dihydro-1H-pyrazol-1-yl)-N-(2-phenoxyethyl)benzenesulfonamide) is a small-molecule inhibitor that selectively disrupts the protein-protein interaction between leucyl-tRNA synthetase (LRS) and the RagD GTPase [1]. Unlike catalytic LRS inhibitors or direct mTOR kinase inhibitors, BC-LI-0186 specifically targets the non-canonical, leucine-sensing function of LRS that activates the mTORC1 signaling complex [2]. This unique mechanism—binding to the RagD-interacting site of LRS with a dissociation constant (Kd) of 42.1 nM —allows researchers to decouple LRS's scaffolding/amino acid sensing role from its essential housekeeping function in protein translation, a distinction critical for studying nutrient-signaling pathways in cancer and metabolic disease models [2].

Why BC-LI-0186 Cannot Be Substituted with Generic LRS or mTOR Inhibitors


Generic substitution in the LRS/mTORC1 pathway is precluded by fundamental mechanistic divergence. Catalytic LRS inhibitors like Leu-AMS (IC50 = 22.34 nM) potently block the canonical tRNA-charging activity essential for protein synthesis, yet fail to suppress leucine-induced mTORC1 activation, rendering them unsuitable for studies of the nutrient-sensing pathway [1]. Conversely, direct mTOR kinase inhibitors (e.g., rapamycin and its analogs) target the mTOR kinase domain itself and exhibit diminished efficacy against cancer-associated mTOR mutants and rapamycin-resistant cells, whereas BC-LI-0186 retains activity in these contexts by acting upstream at the RagD interface [2]. Furthermore, newer pyrazolone-derivative LRS-RagD inhibitors (e.g., 4-(4-bromo-2,3-dimethyl-5-oxo-2,5-dihydro-1H-pyrazol-1-yl)-N-[(pyridin-2-yl)methyl]benzene-1-sulfonamide) demonstrate improved solubility and microsomal stability compared to BC-LI-0186, yet BC-LI-0186 remains the most extensively characterized and referenced tool compound for validating LRS-RagD biology in peer-reviewed in vivo studies [3]. Thus, experimental context dictates compound selection; BC-LI-0186 is irreplaceable when direct benchmarking against established literature is required or when the specific property of rapamycin-resistant cell growth suppression is under investigation.

Quantitative Differentiation Evidence for BC-LI-0186 Procurement Decisions


BC-LI-0186 Exhibits Nanomolar Binding Affinity (Kd = 42.1 nM) for the LRS-RagD Interaction Interface

BC-LI-0186 binds directly to the RagD-interacting site within the LRS VC domain with a dissociation constant (Kd) of 42.1 nM, as determined by surface plasmon resonance (SPR). This binding event is the molecular basis for its selective disruption of the LRS-RagD complex, a critical step in the lysosomal recruitment and activation of mTORC1 [1].

mTORC1 Leucyl-tRNA Synthetase Protein-Protein Interaction Inhibitor

BC-LI-0186 Selectively Inhibits Leucine-Induced S6K Phosphorylation (IC50 = 81.4 nM) Without Affecting AKT Signaling

In cellular assays, BC-LI-0186 inhibits leucine-stimulated S6K phosphorylation (a downstream marker of mTORC1 activation) with an IC50 of 81.4 nM. Critically, at concentrations up to 20 µM, BC-LI-0186 does not affect phosphorylation of AKT (S473), a key node in the PI3K signaling cascade often modulated by off-target activity of other kinase inhibitors [1]. This contrasts with broad-spectrum mTOR inhibitors which frequently suppress both S6K and AKT, or catalytic LRS inhibitors like Leu-AMS which show no effect on S6K phosphorylation at all [2].

mTORC1 S6K AKT Selectivity Profiling

BC-LI-0186 Suppresses Growth of Rapamycin-Resistant Cancer Cells Expressing mTOR Mutants

In a direct comparative study, HCT116 colon cancer cells engineered to express the rapamycin-resistant mTOR S2035I mutant were treated with rapamycin, BC-LI-0186, or the dual mTORC1/2 inhibitor INK128. BC-LI-0186 demonstrated sustained suppression of S6K phosphorylation in mutant cells at concentrations where rapamycin was ineffective. Furthermore, BC-LI-0186 inhibited the growth of various cancer cell lines harboring endogenous mTOR mutations, as well as those with acquired resistance to rapamycin [1].

mTOR Mutants Rapamycin Resistance Cancer HCT116

BC-LI-0186 Demonstrates In Vivo Antitumor Efficacy Comparable to Cisplatin in a Genetically Engineered NSCLC Mouse Model

In a Lox-Stop-Lox (LSL) K-ras G12D genetically engineered mouse model of non-small cell lung cancer (NSCLC), administration of BC-LI-0186 resulted in an antitumor effect that was comparable in magnitude to that of cisplatin, a standard-of-care chemotherapeutic agent. This effect correlated with reduced mTORC1 activity (S6K phosphorylation) within the tumor tissue [1].

Non-Small Cell Lung Cancer In Vivo Cisplatin Xenograft

Optimal Research and Procurement Scenarios for BC-LI-0186


Investigating mTORC1 Nutrient-Sensing Mechanisms Independent of Catalytic LRS Function

Researchers seeking to elucidate the non-canonical, leucine-sensing role of LRS in mTORC1 activation should procure BC-LI-0186. Unlike Leu-AMS, which inhibits canonical tRNA charging (IC50 = 22.34 nM) but fails to block leucine-induced mTORC1 activation, BC-LI-0186 selectively disrupts the LRS-RagD interaction (IC50 = 46.11 nM) while sparing catalytic activity [1]. This specificity allows for precise interrogation of the amino acid sensing pathway without confounding effects on global protein synthesis.

Modeling and Overcoming Rapamycin Resistance in mTOR-Driven Cancers

For studies involving mTOR inhibitor resistance—particularly in cell lines harboring mTOR kinase domain mutations (e.g., mTOR S2035I) or those with acquired rapalog resistance—BC-LI-0186 is the appropriate tool compound. Direct comparative data demonstrate that BC-LI-0186 retains the ability to suppress mTORC1 signaling and cell growth in rapamycin-resistant HCT116 mutant cells, whereas rapamycin loses efficacy [2]. This application scenario is supported by the compound's demonstrated activity against cancer-associated mTOR mutants [3].

Validating LRS-RagD as a Therapeutic Target in Non-Small Cell Lung Cancer (NSCLC) Preclinical Models

Investigators conducting in vivo efficacy studies in NSCLC models should prioritize BC-LI-0186 due to its established antitumor activity in a genetically engineered LSL K-ras G12D mouse model, where its effect was comparable to cisplatin [4]. This in vivo benchmark provides a validated reference point for experimental design and data interpretation, reducing the risk associated with using less-characterized LRS-RagD inhibitors lacking in vivo proof-of-concept.

Exploring Synergistic Combination Strategies with MEK Inhibitors

Researchers designing combination therapy regimens may find BC-LI-0186 particularly useful. Preclinical studies demonstrate that BC-LI-0186 treatment in serum-fed NSCLC cells leads to paradoxical MAPK pathway activation, creating a therapeutic vulnerability that can be exploited by co-administration of the MEK inhibitor trametinib. This combination produced synergistic antitumor effects in a mouse xenograft model [5], providing a rationale for procurement in studies focused on overcoming adaptive resistance to single-agent mTORC1 pathway inhibition.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
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